1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Overview
Description
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a piperidine ring, a pyrrolidinone moiety, and a fluorobenzyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of 4-fluorobenzylamine with a suitable precursor to form the pyrrolidinone ring.
Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Product Formation: The final step involves purification and characterization of the compound using techniques like column chromatography and NMR spectroscopy.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to specific targets, while the piperidine and pyrrolidinone moieties contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can be compared with similar compounds such as:
1-(4-Fluorobenzyl)-5-oxoproline: Similar in structure but lacks the piperidine moiety.
1-(4-Methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: Contains a methoxy group instead of a fluorine atom, which can affect its reactivity and binding properties.
1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide: Contains a methyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-3-1-12(2-4-15)10-22-11-14(9-16(22)23)18(25)21-7-5-13(6-8-21)17(20)24/h1-4,13-14H,5-11H2,(H2,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQWFNXJYUATMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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